molecular formula C13H9ClN2O3 B1672553 2-Chloro-5-nitro-N-phenylbenzamide CAS No. 22978-25-2

2-Chloro-5-nitro-N-phenylbenzamide

Cat. No. B1672553
CAS RN: 22978-25-2
M. Wt: 276.67 g/mol
InChI Key: DNTSIBUQMRRYIU-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-phenylbenzamide, also known as GW9662, is a selective PPAR antagonist. It acts on PPARγ with an IC50 of 3.3 nM, and its selectivity for PPARγ is 100 to 1000 times stronger than for PPARα and PPARδ .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-nitro-N-phenylbenzamide is C13H9ClN2O3. It has a molecular weight of 276.68 . The compound belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Chemical Reactions Analysis

2-Chloro-5-nitro-N-phenylbenzamide is known to bind to the ligand binding site of the peroxisome proliferator activated receptor γ (PPARγ) and results in the inhibition of adipocyte differentiation .


Physical And Chemical Properties Analysis

The compound has a density of 1.440±0.06 g/cm3 (Predicted), a melting point of 158-159 °C (lit.), a boiling point of 360.9±32.0 °C (Predicted), and a flash point of 172°C . It also has a vapor pressure of 2.15E-05mmHg at 25°C, and a refractive index of 1.676 .

Scientific Research Applications

Cancer Chemoprevention

2-Chloro-5-nitro-N-phenylbenzamide, recognized as GW9662, is a potent irreversible PPAR-γ antagonist under preclinical evaluations for its cancer chemopreventive properties. Studies assessing its bacterial mutagenicity and pharmacokinetic profile in animal models have found GW9662 to be mutagenic in specific bacterial strains, indicating its mutagenicity depends on nitroreduction. Furthermore, the presence of its metabolites, rather than the parent compound, in plasma samples post-oral dosing in rats and dogs suggests significant presystemic metabolism, likely involving gut bacterial metabolism. This insight highlights the complexity of GW9662's bioavailability and its potential systemic circulation largely in the form of its reduced metabolite, suggesting a nuanced pathway towards its utility as a chemopreventive agent (Kapetanovic et al., 2012).

Antidiabetic Potential

In the realm of diabetes research, derivatives of 2-chloro-5-nitro-N-phenylbenzamide have shown promising antidiabetic effects. A series of derivatives synthesized for this purpose demonstrated significant in vitro inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate digestion. The most active compound amongst these derivatives displayed potent inhibitory activity, underscoring the structural influence of electron-donating and withdrawing groups on the phenyl ring on antidiabetic efficacy. Molecular docking and dynamic simulation studies further affirmed these findings, suggesting a stable interaction of the active compounds with α-glucosidase and α-amylase, thereby validating their potential as antidiabetic agents (Thakral et al., 2020).

Anticancer Activity

Exploration into anticancer applications has led to the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including those related to 2-chloro-5-nitro-N-phenylbenzamide. These derivatives have been tested for cytotoxicity against various human cancer cell lines, with notable efficacy observed in certain compounds. The most active derivative in this series exhibited significant cytotoxicity, particularly against the A549 cell line, and displayed selective cytotoxic activity, suggesting potential as a potent anticancer agent. The ability of these compounds to induce apoptosis and affect the cell cycle further underscores their therapeutic potential (Romero-Castro et al., 2011).

Safety And Hazards

This compound is flammable and should be kept away from open flames and high temperatures during storage and use. It also has certain toxicity and irritability, and inhalation, skin contact, and throat contact should be avoided. Protective gloves, goggles, and masks should be worn during operation to ensure the safety of the operator .

Future Directions

While 2-Chloro-5-nitro-N-phenylbenzamide has been used as a PPARγ antagonist in various studies, its unexpected activation of PPARδ-mediated signaling in macrophages and significant effects on lipid metabolism in macrophages have been noted . This suggests that careful validation of experimental conditions and results is required for experiments involving this compound . Certain existing studies might require reinterpretation regarding the role of PPARγ .

properties

IUPAC Name

2-chloro-5-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTSIBUQMRRYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040723
Record name 2-Chloro-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-5-nitro-N-phenylbenzamide

CAS RN

22978-25-2
Record name 2-Chloro-5-nitrobenzanilide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitrobenzanilide
Source ChemIDplus
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Record name 2-Chloro-5-nitro-N-phenylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
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Record name 2-CHLORO-5-NITRO-N-PHENYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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